3-Tetradecanol

Descripción general

Descripción

It is a white, waxy solid that is practically insoluble in water but soluble in organic solvents like diethyl ether and slightly soluble in ethanol . This compound is commonly used in various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Tetradecanol can be synthesized through the reduction of tetradecanoic acid (myristic acid) using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrially, this compound is produced by the hydrogenation of tetradecanoic acid or its esters. The process involves the use of a metal catalyst, such as nickel or palladium, under high pressure and temperature conditions . This method is efficient and yields a high purity product suitable for commercial use.

Types of Reactions:

Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), acidic medium.

Reduction: Hydrogen gas, metal catalyst (nickel or palladium).

Substitution: Thionyl chloride (SOCl₂), pyridine.

Major Products Formed:

Oxidation: Tetradecanoic acid.

Reduction: Tetradecane.

Substitution: Tetradecyl chloride.

Aplicaciones Científicas De Investigación

Chemical Properties and General Uses

3-Tetradecanol has the molecular formula and is characterized by its waxy solid state at room temperature. It is soluble in organic solvents like diethyl ether but insoluble in water. Its properties make it suitable for various applications:

- Emollient in Cosmetics : Used in creams and lotions for its moisturizing properties.

- Chemical Intermediate : Serves as a precursor in the synthesis of surfactants and other organic compounds.

- Thermal Energy Storage : Employed in phase change materials (PCMs) for thermal management applications due to its high latent heat capacity.

Pharmaceutical Applications

This compound exhibits promising therapeutic potential, particularly in the treatment of periodontal disease and immune modulation:

- Periodontal Disease Treatment : A study demonstrated that a complex of 1-tetradecanol significantly reduced inflammation and bone loss in a rabbit model of periodontitis. The treatment inhibited osteoclastic activity and improved periodontal health markers compared to untreated controls .

- Immunosuppressive Effects : Research indicates that tetradecanol can downregulate T cell growth by inhibiting interleukin-2 (IL-2) secretion. This suggests potential applications in managing T cell-mediated disorders, such as autoimmune diseases .

Material Science Applications

This compound's unique thermal properties have led to its use in advanced materials:

- Phase Change Materials : Tetradecanol has been combined with graphene aerogels to create form-stable composite PCMs. These materials exhibit enhanced thermal conductivity and reliability, making them suitable for energy storage applications .

| Property | Tetradecanol | Graphene Aerogel Composite |

|---|---|---|

| Latent Heat Capacity | High | Enhanced |

| Thermal Conductivity | Moderate | Improved |

| Stability | Good | Excellent |

Case Studies

- Topical Application for Periodontitis :

- Immunomodulatory Effects :

Mecanismo De Acción

The mechanism by which 3-Tetradecanol exerts its effects is primarily through its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability . This interaction can influence various cellular processes, including signal transduction and membrane protein function .

Comparación Con Compuestos Similares

1-Tetradecanol:

Hexadecanol: A longer-chain fatty alcohol with similar properties but a higher molecular weight and melting point.

Octadecanol: Another long-chain fatty alcohol with even higher molecular weight and melting point, used in similar applications.

Uniqueness of 3-Tetradecanol: this compound is unique due to its specific hydroxyl group position, which imparts distinct physical and chemical properties compared to its isomers and homologs. This makes it particularly suitable for certain industrial and research applications where precise molecular interactions are required .

Actividad Biológica

3-Tetradecanol, also known as myristyl alcohol, is a long-chain fatty alcohol with significant biological activities. This compound has garnered attention in various fields, including pharmacology, cosmetics, and food science, due to its diverse properties. This article explores the biological activity of this compound, highlighting its antioxidant, antibacterial, and potential anticancer properties.

Chemical Structure and Properties

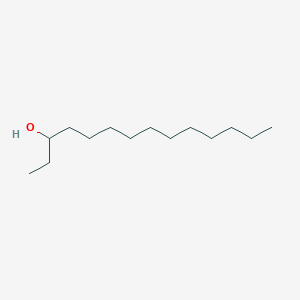

This compound is a straight-chain saturated fatty alcohol with the chemical formula . It is characterized by a long hydrophobic tail and a hydroxyl group, which contributes to its solubility in organic solvents and its emulsifying properties. The structural representation is as follows:

Antioxidant Activity

Research indicates that long-chain fatty alcohols, including this compound, exhibit antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. A study evaluating the antioxidant potential of fatty alcohols found that higher carbon chain lengths correlate with increased antioxidant activity due to enhanced hydrophobic interactions with lipid membranes .

Anticancer Potential

Emerging studies suggest that long-chain fatty alcohols may possess anticancer properties. The mechanism is thought to involve the modulation of cell signaling pathways and induction of apoptosis in cancer cells. For instance, research on related compounds indicates that fatty alcohols can influence cellular proliferation and survival pathways . However, specific studies on this compound's direct effects on cancer cells are still needed.

Case Studies

- Antioxidant Effects in Cell Cultures : A study examining the effects of various fatty alcohols on human cell lines showed that treatment with this compound resulted in reduced oxidative stress markers compared to untreated controls. This suggests a protective role against oxidative damage .

- Bacterial Inhibition : In laboratory settings, this compound exhibited significant inhibition of bacterial growth when tested against strains like Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, supporting its potential as a natural preservative in food products .

Propiedades

IUPAC Name |

tetradecan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h14-15H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZOCKPOEXXEHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870898 | |

| Record name | Tetradecan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1653-32-3 | |

| Record name | 3-Tetradecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.